2-[4-[6-amino-3-(4-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide
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Overview
Description
2-[4-[6-amino-3-(4-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[6-amino-3-(4-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-chlorobenzaldehyde with malononitrile, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with methoxyphenol and diethylacetamide yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[6-amino-3-(4-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-[6-amino-3-(4-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[6-amino-3-(4-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-(4-chlorophenyl)-pyrazole share structural similarities and exhibit comparable biological activities.
Pyrano[2,3-c]pyrazole Derivatives: Other derivatives in this class may have different substituents but similar core structures.
Uniqueness
What sets 2-[4-[6-amino-3-(4-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide apart is its specific combination of functional groups, which can confer unique biological and chemical properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C26H26ClN5O4 |
---|---|
Molecular Weight |
508g/mol |
IUPAC Name |
2-[4-[6-amino-3-(4-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C26H26ClN5O4/c1-4-32(5-2)21(33)14-35-19-11-8-16(12-20(19)34-3)22-18(13-28)25(29)36-26-23(22)24(30-31-26)15-6-9-17(27)10-7-15/h6-12,22H,4-5,14,29H2,1-3H3,(H,30,31) |
InChI Key |
UFEBTXBANSVBAV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N)OC |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N)OC |
Origin of Product |
United States |
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